4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-12-10-13-15(17-4-5-22(13)19-12)21-8-6-20(7-9-21)14-2-3-16-11-18-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBOIWAWHRLUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring serves as the central scaffold, typically synthesized via cyclization of β-dicarbonyl compounds with nitrogen-rich reagents. A common method involves condensing ethyl acetoacetate with guanidine hydrochloride under basic conditions to form 4,6-dihydroxypyrimidine, which is subsequently functionalized at the 4-position . For target-specific derivatization, chlorination using phosphorus oxychloride (POCl₃) introduces a reactive leaving group, enabling nucleophilic substitution with piperazine .
Key Reaction Conditions for Pyrimidine Chlorination
The chlorinated intermediate (4-chloro-6-methoxypyrimidine) then reacts with piperazine in dimethylformamide (DMF) at 80°C, achieving 78% yield of 4-piperazinyl-6-methoxypyrimidine . Methoxy groups are retained or hydrolyzed depending on subsequent steps.
Preparation of 2-Methylpyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazine moiety is synthesized from 5-amino-3-methylpyrazole via cyclization with diethyl malonate. This reaction forms 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which undergoes chlorination with POCl₃ to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine . Selective substitution at the 4-position is achieved using morpholine or piperazine under mild conditions.
Optimized Chlorination Protocol
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Reactant : 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
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Reagents : POCl₃ (excess), catalytic DMF
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Conditions : Reflux at 110°C for 6 hours
Piperazine Bridging and Coupling Strategies
Coupling the pyrimidine and pyrazolo[1,5-a]pyrazine units via piperazine requires sequential nucleophilic substitutions. First, 4-chloropyrimidine reacts with piperazine to form 4-(piperazin-1-yl)pyrimidine. The secondary amine of piperazine then undergoes substitution with 4-chloro-2-methylpyrazolo[1,5-a]pyrazine in the presence of potassium carbonate .
Comparative Coupling Efficiencies
| Pyrimidine Intermediate | Coupling Partner | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Chloropyrimidine | Piperazine | K₂CO₃ | DMF | 78% |
| 4-(Piperazin-1-yl)pyrimidine | 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine | Et₃N | THF | 65% |
Alternative routes employ Ullmann-type couplings using copper catalysts, though these methods are less prevalent in the literature .
Functional Group Interconversions
Post-coupling modifications include demethylation of methoxy groups (if present) using boron tribromide (BBr₃) in dichloromethane, yielding hydroxylated derivatives for further functionalization . Reductive amination or Suzuki-Miyaura cross-couplings may introduce additional substituents, enhancing pharmacological profiles.
Industrial-Scale Production Considerations
Batch processing in stirred-tank reactors ensures reproducibility, while continuous flow systems improve heat management and reduce reaction times for chlorination steps . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and survival pathways. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidines can act as inhibitors of the RET kinase, which is implicated in several cancers including medullary thyroid carcinoma and lung cancer .
Neuropharmacology
The compound has potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets. Research has suggested that derivatives of this compound may modulate neurotransmitter systems, providing therapeutic benefits for conditions such as schizophrenia and depression.
Antimicrobial Properties
The antimicrobial efficacy of similar pyrazolo compounds has been documented in various studies. These compounds have demonstrated activity against a range of bacterial strains and fungi, suggesting their potential as novel antimicrobial agents . The mechanism often involves interference with microbial metabolic pathways or disruption of cellular integrity.
Biochemical Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound acts as an inhibitor of certain kinases involved in signal transduction pathways critical for cell proliferation and survival.
- Inverse Agonism : Some studies suggest that it may function as an inverse agonist at G-protein coupled receptors (GPCRs), influencing downstream signaling cascades .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Antitumor Activity : A recent study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that specific modifications to the piperazine moiety enhanced cytotoxicity against breast cancer cells .
- Neuropharmacological Assessment : In a rodent model of depression, administration of the compound resulted in significant behavioral improvements compared to control groups, suggesting its potential as an antidepressant .
- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited substantial antibacterial activity, particularly against resistant strains .
Mechanism of Action
The mechanism by which 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it might interact with specific receptors or enzymes, leading to a cascade of biological effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Pharmacological Comparison
Kinase Inhibition Profiles
The target compound’s 2-methylpyrazolo[1,5-a]pyrazine core is structurally analogous to PI3K inhibitors. highlights that 2-methylpyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibition of PI3Kδ (IC₅₀ < 10 nM) with >100-fold selectivity over PI3Kα . This selectivity surpasses that of morpholine-containing analogs (e.g., compound 38 in ), which show broader kinase activity .
Selectivity and Stability
- Isomerization resistance : Unlike pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (), the target compound’s rigid pyrazine core minimizes isomerization risks, enhancing metabolic stability .
- Solubility: The piperazine-pyrimidine linkage improves aqueous solubility compared to benzo[b]thiophene or quinoline-containing analogs (e.g., LDN193189) .
Biological Activity
The compound 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a novel heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on the compound's pharmacological properties, including its effects on cancer, inflammation, and other therapeutic areas.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring substituted with a piperazine moiety and a methylpyrazolo group, which are crucial for its biological activity.
1. Antitumor Activity
Recent studies have demonstrated that pyrazolo derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
- Mechanism of Action : It targets key signaling pathways involved in tumor growth, particularly inhibiting BRAF(V600E), EGFR, and Aurora-A kinase activities. These pathways are critical in several cancers, including melanoma and non-small cell lung cancer .
- Case Study : In vitro studies using breast cancer cell lines MCF-7 and MDA-MB-231 showed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent. The combination of this compound with doxorubicin resulted in enhanced cytotoxic effects compared to doxorubicin alone .
2. Anti-inflammatory Properties
The anti-inflammatory potential of the compound has also been explored. Pyrazole derivatives are known to inhibit inflammatory mediators and cytokines.
- Research Findings : In animal models of inflammation, administration of the compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have been documented extensively. The compound was tested against various bacterial strains.
- Results : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. For example:
- Step 1 : Formation of 2-methylpyrazolo[1,5-a]pyrazine via cyclization of 3,5-diaminopyrazole derivatives with β-dicarbonyl compounds (e.g., acetoacetic ester) under acidic or catalytic conditions .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For instance, reacting 2-methylpyrazolo[1,5-a]pyrazin-4-yl derivatives with chloropyrimidines in the presence of a base (e.g., K₂CO₃) to form the piperazine linkage .
- Key Intermediates : 5-Aminopyrazole-4-carboxamides, 3,5-diaminopyrazoles, and substituted pyrimidine halides .
Q. What spectroscopic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazolo-pyrazine and pyrimidine rings. For example, coupling constants in aromatic regions distinguish between regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns, particularly for distinguishing positional isomers .
- X-ray Crystallography : For unambiguous structural elucidation, especially when synthetic routes yield polymorphic forms or when regioselectivity is ambiguous .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by reaction conditions and catalysts. For example:
- Catalyst Design : Use of iodine or Cu(I)-based catalysts to direct cyclization toward the pyrazolo[1,5-a]pyrimidine core over competing pyrazolo[3,4-b]pyridine products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrimidine C4 position, while non-polar solvents (e.g., toluene) may promote alternative pathways .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in coupling steps involving piperazine derivatives .
Q. What computational strategies can optimize the reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in key steps like cyclization or piperazine coupling .
- Machine Learning (ML) : Training models on existing reaction datasets (e.g., solvent, catalyst, yield) to recommend optimal conditions. For example, ML can predict the impact of substituent electronic effects on reaction efficiency .
- In Silico Screening : Virtual libraries of catalysts or bases (e.g., DIPEA vs. KOtBu) are tested computationally to prioritize experimental trials .
Q. How to resolve contradictions in reported synthetic yields for similar compounds?
- Methodological Answer :
- Systematic Variability Analysis : Compare reaction parameters (e.g., purity of starting materials, solvent drying methods) across studies. For instance, traces of water in DCM may hydrolyze intermediates, reducing yields .
- Reproducibility Protocols : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, pre-dried solvents) to isolate variables causing discrepancies .
- Byproduct Identification : Use LC-MS or GC-MS to detect unaccounted side products (e.g., N-oxide formation in piperazine derivatives) that may lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
